molecular formula C8H6BrFO3 B1381961 2-Bromo-6-fluoro-3-methoxybenzoic acid CAS No. 1532387-46-4

2-Bromo-6-fluoro-3-methoxybenzoic acid

Cat. No. B1381961
CAS RN: 1532387-46-4
M. Wt: 249.03 g/mol
InChI Key: SSMGTGKYPYIDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoro-3-methoxybenzoic acid, also known as 2-BFB, is an important organic compound used in various scientific research applications. It is a derivative of benzoic acid and is a colorless, crystalline solid with a molecular weight of 235.04 g/mol. 2-BFB has a melting point of 95-97 °C and is soluble in common organic solvents such as methanol, ethanol, and acetone. It is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various bromo- and fluorobenzoic acid derivatives, such as Methyl 4-Bromo-2-methoxybenzoate, 3-Bromo-2-fluorobenzoic acid, and 2-bromo-3-fluorobenzonitrile, demonstrates the potential of 2-Bromo-6-fluoro-3-methoxybenzoic acid in chemical synthesis and modification processes. These compounds are synthesized through processes like bromination, hydrolysis, cyanidation, and esterification, indicating the versatility of such compounds in chemical reactions (Chen Bing-he, 2008), (Zhou Peng-peng, 2013), (Ronald H. Szumigala et al., 2004).

Biodegradation Studies

  • Research on the biodegradation of similar compounds, such as 2-bromo-, 2-chloro-, and 2-fluorobenzoate by Pseudomonas putida, sheds light on the environmental and ecological impacts of bromo- and fluorobenzoic acid derivatives. This study suggests that such compounds can be degraded by specific bacterial strains, providing insights into the bioremediation potential of 2-Bromo-6-fluoro-3-methoxybenzoic acid (K. Engesser, P. Schulte, 1989).

Applications in Material Science

  • The use of similar compounds in the synthesis of lanthanide complexes with potential applications in material science, as demonstrated in studies involving 2-bromo-5-methoxybenzoic acid, suggests that 2-Bromo-6-fluoro-3-methoxybenzoic acid could play a role in the development of new materials with unique properties, such as luminescence and thermodynamic behavior (Xiao-Hui Wu et al., 2018).

Pharmaceutical Intermediate Synthesis

  • The synthesis of complex pharmaceutical intermediates, such as 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, from compounds related to 2-Bromo-6-fluoro-3-methoxybenzoic acid highlights its potential as a precursor in the production of pharmaceutical compounds (Li Rong-dong, 2011).

Catalysis and Reaction Studies

  • Studies involving similar compounds, like silica gel-promoted synthesis of 2-bromo-3-hydroxybenzoate derivatives, provide insights into the catalytic applications of 2-Bromo-6-fluoro-3-methoxybenzoic acid in organic synthesis and its potential role in facilitating complex chemical reactions (H. Shinohara et al., 2014).

properties

IUPAC Name

2-bromo-6-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMGTGKYPYIDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-3-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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